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Compound of Interest

Compound Name: Cyclobutanecarboxaldehyde

Cat. No.: B128957

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
cyclobutanecarboxaldehyde, a valuable building block in organic synthesis and drug
discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for obtaining these
spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cyclobutanecarboxaldehyde.

Table 1: *"H NMR Spectroscopic Data of
Cyclobutanecarboxaldehyde
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) [ppm]
[HZ]
9.78 d 2.9 1H H-1 (Aldehyde)
3.25 p 8.3 1H H-2
2.29-2.16 m 2H H-3
2.12-2.00 m 2H H-4
1.96-1.83 m 2H H-5
Table 2: **C NMR Spectroscopic Data of
Cyclobutanecarboxaldehyde
Chemical Shift (6) [ppm] Assignment
203.8 C=0 (Aldehyde)
53.6 C-2
24.5 C-3,C-5
18.0 C-4
Table 3: IR Spectroscopic Data of
Cyclobutanecarboxaldehyde
Wavenumber (cm~12) Intensity Assignment
2980 - 2860 Strong C-H stretch (alkane)
2820, 2720 Medium C-H stretch (aldehyde)
1730 Strong C=0 stretch (aldehyde)
1450 Medium CH:z bend
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Table 4: Mass Spectrometry Data of
C;Lcjnhuianenatbnxaldahyde

Relative Intensity (%) Proposed Fragment
84 25 [M]* (Molecular lon)
56 100 [M - COJ*
55 80 [M - CHOJ*
41 75 [CsHs]*
29 40 [CHOJ*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of cyclobutanecarboxaldehyde is dissolved in a deuterated solvent, typically
chloroform-d (CDCIs), and transferred to an NMR tube. The *H and *3C NMR spectra are
recorded on a high-resolution NMR spectrometer, for instance, operating at a frequency of 400
MHz for *H and 100 MHz for 13C. Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm). For *H NMR, the multiplicity
(singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration are determined.
For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to
single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum of liquid cyclobutanecarboxaldehyde is typically obtained as a neat thin film.
A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide
(KBr) plates. The plates are then mounted in the sample holder of a Fourier-transform infrared
(FTIR) spectrometer. The spectrum is recorded over the mid-infrared range, typically 4000 to
400 cm~1. The positions of the absorption bands are reported in wavenumbers (cm™1).
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Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)
source. A small amount of the volatile liquid sample is introduced into the instrument, where it is
vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes
ionization and fragmentation of the molecule. The resulting positively charged ions are
accelerated and separated based on their mass-to-charge ratio (m/z). The relative abundance
of each ion is plotted against its m/z value to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule like cyclobutanecarboxaldehyde.
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Spectroscopic Analysis Workflow for Cyclobutanecarboxaldehyde
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Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Cyclobutanecarboxaldehyde:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128957#spectroscopic-data-of-
cyclobutanecarboxaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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